Cas no 123334-29-2 (Cobalt(II) Acetylacetonate Hydrate)

Cobalt(II) Acetylacetonate Hydrate 化学的及び物理的性質
名前と識別子
-
- Bis(2,4-pentanedionato)cobalt(II) Dihydrate
- COBALT (II) ACETYLACETONATE HYDRATE
- Cobalt,bis(2,4-pentanedionato-kO,kO')-, hydrate, (SP-4-1)- (9CI)
- Acetylacetone Cobalt(II) Salt Dihydrate
- COBALT(II) ACETYLACETONATE
- Cobalt(II) Acetylacetonate Dihydrate
- C10H14CoO4.2H2O
- 6197AH
- AB1010943
- Bis(2,4-pentanedionato)cobalt(II) Dihydrate
- Cobalt(II) Acetylacetonate Hydrate
-
- MDL: MFCD00149056
- インチ: 1S/2C5H8O2.Co.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;2*1H2/b2*4-3-;;;
- InChIKey: FRHJUBFOQFGONL-VGKOASNMSA-N
- ほほえんだ: [Co].O([H])/C(/C([H])([H])[H])=C(/[H])\C(C([H])([H])[H])=O.O([H])/C(/C([H])([H])[H])=C(/[H])\C(C([H])([H])[H])=O.O([H])[H].O([H])[H]
計算された属性
- せいみつぶんしりょう: 257.02200
- どういたいしつりょう: 257.022
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 239
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.6
じっけんとくせい
- 色と性状: パープルクリスタルパウダー
- ゆうかいてん: 165-170 °C(lit.)
- PSA: 52.60000
- LogP: 1.92020
- ようかいせい: 水
Cobalt(II) Acetylacetonate Hydrate セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H302+H312+H332,H318,H351
- 警告文: P280,P305+P351+P338
- 危険物輸送番号:UN 3077 9 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-40-41
- セキュリティの説明: S7-S22-S26-S37-S39
-
危険物標識:
- リスク用語:R22; R42/43; R49
- セキュリティ用語:S22;S45;S53
Cobalt(II) Acetylacetonate Hydrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 344613-50G |
Cobalt(II) Acetylacetonate Hydrate |
123334-29-2 | 50G |
¥980.6 | 2022-02-24 | ||
abcr | AB120161-250 g |
Cobalt(II) acetylacetonate hydrate; . |
123334-29-2 | 250 g |
€218.00 | 2023-07-20 | ||
TRC | C633135-250mg |
Cobalt(II) Acetylacetonate Hydrate |
123334-29-2 | 250mg |
$ 50.00 | 2022-06-02 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-VN497-25g |
Cobalt(II) Acetylacetonate Hydrate |
123334-29-2 | 98% | 25g |
72.0CNY | 2021-08-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-VN497-100g |
Cobalt(II) Acetylacetonate Hydrate |
123334-29-2 | 98% | 100g |
182.0CNY | 2021-08-12 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C140817-500g |
Cobalt(II) Acetylacetonate Hydrate |
123334-29-2 | >98.0% | 500g |
¥440.90 | 2023-09-03 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0083549443-25g |
Cobalt(II) Acetylacetonate Hydrate |
123334-29-2 | 98% | 25g |
¥ 129.4 | 2024-07-20 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0083549443- 25g |
Cobalt(II) Acetylacetonate Hydrate |
123334-29-2 | 98% | 25g |
¥ 129.4 | 2021-05-18 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013424-100g |
Cobalt(II) Acetylacetonate Hydrate |
123334-29-2 | 97% | 100g |
¥88 | 2023-09-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013424-500g |
Cobalt(II) Acetylacetonate Hydrate |
123334-29-2 | 97% | 500g |
¥399 | 2023-09-10 |
Cobalt(II) Acetylacetonate Hydrate 関連文献
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
Cobalt(II) Acetylacetonate Hydrateに関する追加情報
Recent Advances in the Application of Cobalt(II) Acetylacetonate Hydrate (CAS: 123334-29-2) in Chemical Biology and Pharmaceutical Research
Cobalt(II) Acetylacetonate Hydrate (CAS: 123334-29-2) has recently gained significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in catalysis, drug delivery, and biomedical imaging. This compound, known for its stability and unique coordination chemistry, has been the subject of numerous studies aimed at exploring its potential in therapeutic and diagnostic applications. Recent research highlights its role as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds, which is crucial for the development of novel pharmaceutical compounds.
One of the most notable advancements involves the use of Cobalt(II) Acetylacetonate Hydrate in the synthesis of complex organic molecules. A study published in the Journal of Medicinal Chemistry demonstrated its efficacy in facilitating the Heck reaction, a pivotal step in the production of biologically active compounds. The study reported a high yield and selectivity, underscoring the compound's potential as a catalyst in pharmaceutical manufacturing. Additionally, its low toxicity profile makes it an attractive candidate for use in drug development processes.
In the realm of biomedical imaging, Cobalt(II) Acetylacetonate Hydrate has been investigated for its magnetic properties. Researchers have utilized it as a contrast agent in magnetic resonance imaging (MRI), owing to its paramagnetic nature. A recent study in the journal Advanced Materials showcased its ability to enhance image contrast, providing clearer and more detailed images of tissues and organs. This application is particularly promising for early disease detection and monitoring treatment responses in cancer and neurological disorders.
Another groundbreaking application of Cobalt(II) Acetylacetonate Hydrate is in the field of drug delivery systems. Its ability to form stable complexes with various ligands has been exploited to design targeted drug delivery vehicles. A study in the journal Biomaterials reported the development of a cobalt-based nanocarrier that effectively delivers chemotherapeutic agents to tumor sites while minimizing systemic toxicity. This innovation represents a significant step forward in personalized medicine and cancer therapy.
Despite these promising developments, challenges remain in the widespread adoption of Cobalt(II) Acetylacetonate Hydrate in clinical settings. Issues such as long-term stability, biocompatibility, and scalability need to be addressed through further research. However, the compound's unique properties and versatile applications make it a valuable tool in the ongoing quest for innovative therapeutic and diagnostic solutions. Future studies are expected to explore its potential in other areas, such as antimicrobial agents and regenerative medicine.
In conclusion, Cobalt(II) Acetylacetonate Hydrate (CAS: 123334-29-2) continues to be a focal point of research in chemical biology and pharmaceutical sciences. Its applications in catalysis, biomedical imaging, and drug delivery highlight its multifaceted utility and underscore the importance of ongoing investigations. As researchers uncover new ways to harness its properties, this compound is poised to play a pivotal role in advancing medical science and improving patient outcomes.
123334-29-2 (Cobalt(II) Acetylacetonate Hydrate) 関連製品
- 556-67-2(Octamethylcyclotetrasiloxane)
- 75-59-2(Tetramethylammonium Hydroxide (25% w/w solution in Water))
- 9016-00-6(Dimethicone ~4000 (Polydimethylsiloxane))
- 207801-29-4(Yttrium(III) 2,4-pentanedionate hydrate)
- 15554-47-9(YTTRIUM ACETYLACETONATE)
- 57402-46-7(Potassium-2,4-pentanedionate hemihydrate)
- 2228558-06-1(5-(trifluoromethyl)furan-2-ylmethanesulfonyl chloride)
- 13575-86-5((+/-)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene Hydrobromide)
- 1421747-19-4(N-Hydroxy Lorcaserin)
- 2138402-02-3(2-(Difluoromethoxy)-4-(3-methylpiperidin-1-yl)aniline)




